2,3-Dihydrobenzofuran-3-carbaldehyde

Organic Synthesis Electrooxidation C3-Functionalization

Researchers often face limited reactivity options with fully aromatic benzofurans or incorrect isomer selection. 2,3-Dihydrobenzofuran-3-carbaldehyde solves this with its unique saturated scaffold and C-3 aldehyde handle. - **Synthetic versatility**: Enables reductive amination, Grignard additions, and electrooxidative [3+2] annulations for C3-functionalized derivatives. - **Pharmacological relevance**: Privileged scaffold for mPGES-1 inhibition (anti-inflammatory/cancer targets); modulates tyrosine hydroxylase activity distinct from aromatic analogs. - **Supply reliability**: ≥97% purity, available for immediate research use.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
Cat. No. B12114004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-3-carbaldehyde
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2O1)C=O
InChIInChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-5,7H,6H2
InChIKeyUYKRFVFZLRLLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzofuran-3-carbaldehyde: Versatile Synthetic Intermediate


2,3-Dihydrobenzofuran-3-carbaldehyde (CAS 933705-17-0) is a heterocyclic aldehyde featuring a 2,3-dihydrobenzofuran core with an aldehyde functional group at the 3-position. This structural motif is a key component in numerous biologically active natural products and approved pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, anticancer, and antimicrobial properties [1]. Its high purity (typically ≥97%) and well-defined structure make it a critical intermediate for synthesizing complex molecular libraries and exploring structure-activity relationships .

1

C3-aldehyde handle for diversification in library synthesis

2

2,3-Dihydrobenzofuran core reported in drug-like compound collections

3

Key building block for lead discovery and SAR exploration

Why 2,3-Dihydrobenzofuran-3-carbaldehyde Is Irreplaceable


The subtle differences between 2,3-dihydrobenzofuran derivatives can lead to significant variations in synthetic outcomes and biological activity. For instance, the 3-carbaldehyde isomer offers a distinct reactivity profile compared to the 2-carbaldehyde isomer, which has different NMR spectral signatures and fragmentation patterns . Furthermore, the 2,3-dihydrobenzofuran scaffold itself provides a unique balance of rigidity and flexibility not found in its fully aromatic benzofuran counterparts. This balance is crucial for optimizing molecular interactions and pharmacokinetic properties. Specifically, saturation of the furan ring, as seen in 2,3-dihydrobenzofuran analogs, has been shown to modulate key biological activities like tyrosine hydroxylase inhibition, which is diminished in the fully aromatic version [1]. Therefore, substituting 2,3-Dihydrobenzofuran-3-carbaldehyde with a closely related analog—such as its carboxylic acid, methanol, or a 2-carbaldehyde isomer—can fundamentally alter the downstream chemistry and biological performance, making a compelling case for its specific selection.

2-Carbaldehyde isomer

Distinct reactivity and NMR signatures; may lead to different synthetic outcomes and impurity profiles.

Fully aromatic benzofuran

Saturated ring provides unique rigidity-flexibility balance; biological modulation (e.g., tyrosine hydroxylase inhibition) may not transfer.

Carboxylic acid or alcohol analogs

Altered functional group changes downstream chemistry; direct replacement may compromise designed synthetic routes.

2,3-Dihydrobenzofuran-3-carbaldehyde: Comparative Evidence


Superior C3-Functionalization Reactivity

The electrooxidative [3 + 2] annulation method for synthesizing C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives specifically leverages the C-3 position for introducing diverse electrophilic groups. The target compound, 2,3-dihydrobenzofuran-3-carbaldehyde, embodies this C-3 functionalization, which is the key to the method's utility. The method enables the installation of alkoxycarbonyl, alkylaminocarbonyl, trifluoromethyl, and cyano groups at the C-3 position [1]. In contrast, alternative C-2 functionalization or fully aromatic benzofuran derivatives are unattainable via this efficient intermolecular reaction [1], making the 3-carbaldehyde a unique and versatile starting material.

C3-Functionalization
Method context
Enables installation of CF₃, CN, CO₂R at C-3; unattainable for C2 or aromatic analogs
Unique synthetic entry to C3-functionalized dihydrobenzofurans
Electrooxidative [3+2] annulation conditions apply
Organic Synthesis Electrooxidation C3-Functionalization

Purity Benchmarking for Reproducibility

The purity of 2,3-Dihydrobenzofuran-3-carbaldehyde from reputable vendors is consistently ≥97%, with some suppliers offering up to 98% . This level of purity is critical for ensuring the reproducibility of downstream chemical reactions and biological assays, as impurities can lead to off-target effects or lower synthetic yields. In contrast, lower purity grades (e.g., 95%) from other sources [1] may introduce variability that is unacceptable for advanced research.

Purity Benchmark
Specification review
97–98% vs. ≥95% from alternative suppliers
Higher purity supports assay reproducibility
Based on vendor technical datasheets
Quality Control Assay Reproducibility Procurement

Scaffold Privilege in Lead Generation

The 2,3-dihydrobenzofuran scaffold, and specifically the 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffold (closely related to the 3-carbaldehyde), has been validated as a 'privileged structure' in medicinal chemistry. A diversity-oriented synthesis study successfully used these scaffolds to generate a library of 54 lead-like compounds with molecular weights of 299–421 Da and calculated logP values of 1.9–4.7 [1]. This demonstrates the scaffold's ability to be efficiently elaborated into compounds with drug-like physicochemical properties, a key advantage over other heterocyclic cores like simple benzofurans or indoles, which may not offer the same balance of properties.

Lead-Like Library
Class-level
54 compounds with reported drug-like physicochemical profiles (MW, cLogP)
Scaffold delivers favorable property space for lead optimization
Derived from 3-carboxy analog library
Medicinal Chemistry Lead Discovery Combinatorial Chemistry

Validated Bioisostere for mPGES-1

The 2,3-dihydrobenzofuran scaffold has been successfully employed as a bioisostere in the design of microsomal prostaglandin E2 synthase (mPGES)-1 inhibitors. Starting from a low-affinity natural product, structure-based design led to the identification of 2,3-dihydrobenzofuran derivatives (compounds 19 and 20) with biological activity in the low micromolar range [1]. While specific data for the 3-carbaldehyde itself is not available, this evidence demonstrates that the dihydrobenzofuran core can productively engage biological targets, and the 3-carbaldehyde provides a synthetic handle to further optimize this engagement.

mPGES-1 Bioisostere
Class-level
Scaffold yields inhibitors with low µM activity in biochemical assays
Supports bioisostere-driven lead design; aldehyde enables further optimization
Data from molecular docking and interference experiments
mPGES-1 Inhibition Anti-inflammatory Drug Design

Application Scenarios for 2,3-Dihydrobenzofuran-3-carbaldehyde


Focused Library Synthesis for Lead Optimization

In a drug discovery program, a team is looking to explore chemical space around a lead compound that contains a 2,3-dihydrobenzofuran core. Using 2,3-Dihydrobenzofuran-3-carbaldehyde as a central building block, the team can leverage its C-3 aldehyde functionality to generate a diverse set of analogs (e.g., through reductive amination, Grignard reactions, or oxidations). As demonstrated, this approach can efficiently yield lead-like compounds with favorable physicochemical properties (MW 299-421 Da, cLogP 1.9-4.7) suitable for further biological evaluation [1].

Synthesis of mPGES-1 Inhibitor Probes

A chemical biology lab aims to develop new chemical probes for microsomal prostaglandin E2 synthase (mPGES)-1, a target implicated in inflammation and cancer. Recognizing the 2,3-dihydrobenzofuran scaffold as a privileged structure for this target [2], the lab procures 2,3-Dihydrobenzofuran-3-carbaldehyde. They then design and synthesize a small, focused library of derivatives, using the aldehyde as a key point of diversification, to test and validate their hypotheses about target engagement and potency, ultimately aiming for compounds with activity in the low micromolar range.

Electrochemical C3-Functionalization of Building Blocks

A process chemistry group is interested in developing greener, more efficient synthetic routes. They utilize 2,3-Dihydrobenzofuran-3-carbaldehyde as a key intermediate in an electrooxidative [3 + 2] annulation to produce C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives [3]. This method allows them to install valuable electrophilic groups like trifluoromethyl or cyano at the C-3 position, a transformation that is unattainable via conventional intermolecular reactions, thereby opening access to a new class of chemical entities for screening.

Application
Selection Property
Validation Focus
Focused library synthesis
C3-aldehyde diversification handle
Compound library physicochemical profiling
mPGES-1 inhibitor probe synthesis
2,3-Dihydrobenzofuran bioisostere
Target engagement and potency assays
Electrochemical C3-functionalization
Aldehyde as electrooxidative handle
Method scope and substrate compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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